1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde
Description
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclohexane ring substituted with a cyclobutyl group and a methyl group, along with an aldehyde functional group at the first carbon position.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-cyclobutyl-4-methylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10-5-7-12(9-13,8-6-10)11-3-2-4-11/h9-11H,2-8H2,1H3 |
InChI Key |
IVVVLSZYTUDKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C=O)C2CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde typically involves the following steps:
Formation of Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene.
Introduction of Substituents: The cyclobutyl and methyl groups can be introduced via Friedel-Crafts alkylation reactions using appropriate alkyl halides and catalysts such as aluminum chloride.
Aldehyde Functionalization: The aldehyde group can be introduced through the oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclohexane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), typically in anhydrous solvents.
Substitution: Halogenation using halogens (Cl₂, Br₂) in the presence of light or catalysts.
Major Products:
Oxidation: 1-Cyclobutyl-4-methylcyclohexane-1-carboxylic acid.
Reduction: 1-Cyclobutyl-4-methylcyclohexane-1-methanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent introduced.
Scientific Research Applications
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclohexane ring and substituents may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the cyclobutyl and methyl substituents, making it less complex.
1-Cyclobutylcyclohexane-1-carbaldehyde: Similar structure but without the methyl group.
4-Methylcyclohexane-1-carbaldehyde: Similar structure but without the cyclobutyl group.
Uniqueness: 1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde is unique due to the presence of both cyclobutyl and methyl substituents on the cyclohexane ring, along with the aldehyde functional group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1-Cyclobutyl-4-methylcyclohexane-1-carbaldehyde (CAS No. 131027775) is a chemical compound with the molecular formula . Its unique structure, featuring a cyclobutyl group and a carbaldehyde functional group, suggests potential biological activity that warrants investigation. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 131027775 |
Antimicrobial Activity
Several aldehydes have been noted for their antimicrobial properties. For instance, aldehydes can disrupt microbial membranes and interfere with metabolic processes. Research indicates that structurally similar compounds possess activity against bacteria and fungi, suggesting that this compound may exhibit similar properties.
Cytotoxicity and Anticancer Potential
Compounds with aldehyde functionalities have been explored for their cytotoxic effects on cancer cells. A study evaluating structurally analogous compounds reported IC50 values indicating effective inhibition of cell proliferation in various cancer cell lines. While direct studies on this compound are necessary, its structural similarities to known anticancer agents suggest potential efficacy.
Case Study 1: Antimicrobial Screening
A recent screening of several aldehydes for antimicrobial activity revealed that compounds with cycloalkyl groups exhibited enhanced activity against Gram-positive bacteria. The study utilized both disk diffusion and broth microdilution methods to assess the minimum inhibitory concentration (MIC). Although specific data for this compound were not available, the results indicate a promising avenue for further exploration.
Case Study 2: Cytotoxicity Assessment
In a comparative study of various aldehydes, researchers observed that compounds with bulky substituents like cyclobutyl groups showed significant cytotoxic effects in vitro. The study employed MTT assays to determine cell viability across different concentrations. While direct testing of this compound is needed, the findings underscore the potential of similar structures to elicit biological responses.
The biological activity of aldehydes often involves interaction with cellular components such as proteins and nucleic acids. The proposed mechanisms include:
- Protein Modification : Aldehydes can react with amino groups in proteins, leading to conformational changes and loss of function.
- DNA Interaction : Aldehydes may form adducts with DNA, potentially leading to mutagenic effects or triggering apoptosis in cancer cells.
Future Research Directions
Given the preliminary insights into the biological activity of related compounds, further research on this compound is warranted. Suggested areas for future investigation include:
- In vitro Studies : Detailed antimicrobial and cytotoxicity assays using various cell lines to establish a comprehensive profile.
- Mechanistic Studies : Elucidating the specific pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the cyclobutyl or carbaldehyde moieties influence biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
